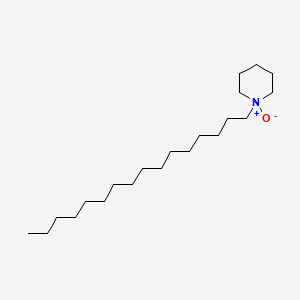

1-Hexadecylpyridine N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hexadecylpyridine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H43NO and its molecular weight is 325.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Hexadecylpyridine N-oxide?

Synthesis should follow established protocols for quaternary ammonium compounds, with modifications to ensure purity. Key steps include:

- Oxidation of pyridine derivatives : Use oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃) under controlled conditions .

- Purification : Employ column chromatography or recrystallization, validated via HPLC (>98% purity) .

- Characterization : Use NMR (¹H, ¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis for stoichiometric validation .

Data Table :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Confirm N-oxide formation | Chemical shifts δ ~8.5 ppm (pyridinium proton) |

| HPLC | Purity assessment | Retention time matching reference standards |

Q. How should researchers safely handle and store this compound in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and reducing agents .

- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., acetonitrile/ammonium formate) for peak resolution .

- UV-Vis Spectroscopy : Calibrate at λ = 260–280 nm (π→π* transitions of pyridine ring) .

- Validation : Include recovery studies (spiked samples) and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature data on the surfactant properties of this compound?

- Critical analysis : Compare critical micelle concentration (CMC) values across studies, noting differences in temperature, ionic strength, and instrumentation .

- Reproducibility : Replicate experiments using standardized buffers (e.g., phosphate buffer, pH 7.4) and dynamic light scattering (DLS) for size distribution .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess variability and identify confounding factors .

Q. What experimental designs are optimal for studying the interaction of this compound with biological membranes?

- Model systems : Use liposomes (DPPC/cholesterol) or monolayer assays (Langmuir-Blodgett trough) to mimic lipid bilayers .

- Techniques :

- Controls : Include non-ionic surfactants (e.g., Triton X-100) for comparative mechanistic insights .

Q. How can researchers assess the oxidative degradation pathways of this compound under environmental conditions?

- Degradation studies : Expose the compound to UV light (λ = 254 nm) or hydroxyl radicals (Fenton’s reagent) and track intermediates via LC-MS/MS .

- Kinetic modeling : Use pseudo-first-order rate equations to quantify degradation half-lives .

Data Table :

| Condition | Degradation Rate (k) | Half-life (t₁/₂) |

|---|---|---|

| UV light | 0.045 hr⁻¹ | 15.4 hr |

| Fenton’s | 0.12 hr⁻¹ | 5.8 hr |

Q. What strategies are effective for reconciling discrepancies in toxicity profiles of this compound across cell lines?

- Dose-response curves : Test multiple concentrations (0.1–100 µM) in primary vs. immortalized cells .

- Mechanistic studies : Use RNA-seq to identify differentially expressed genes (e.g., oxidative stress markers) .

- Cross-validation : Compare results with structurally similar surfactants (e.g., cetylpyridinium chloride) to isolate N-oxide-specific effects .

Q. How should researchers design controls to validate the antimicrobial activity of this compound?

- Positive controls : Use established antimicrobials (e.g., chlorhexidine) at equivalent concentrations .

- Negative controls : Include solvent-only treatments and surfactant-inactive analogs (e.g., hexadecane) .

- Replicate experiments : Perform triplicate assays across independent cultures to account for biological variability .

Q. What advanced computational methods can predict the environmental fate of this compound?

Propriétés

Numéro CAS |

53669-72-0 |

|---|---|

Formule moléculaire |

C21H43NO |

Poids moléculaire |

325.6 g/mol |

Nom IUPAC |

1-hexadecyl-1-oxidopiperidin-1-ium |

InChI |

InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22(23)20-17-15-18-21-22/h2-21H2,1H3 |

Clé InChI |

VUCQXFUUUZFINQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

SMILES canonique |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

Key on ui other cas no. |

53669-72-0 |

Synonymes |

1-hexadecylpyridine N-oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.